3,4-Dihydroxyselenolane oxide
CAS No.:
Cat. No.: VC1867680
Molecular Formula: C4H8O3Se
Molecular Weight: 183.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8O3Se |
|---|---|
| Molecular Weight | 183.08 g/mol |
| IUPAC Name | 1-oxo-1λ4-selenolane-3,4-diol |
| Standard InChI | InChI=1S/C4H8O3Se/c5-3-1-8(7)2-4(3)6/h3-6H,1-2H2 |
| Standard InChI Key | RVGAOSAIWRSIJC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C[Se]1=O)O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
3,4-Dihydroxyselenolane oxide is a five-membered heterocyclic compound with selenium as the heteroatom. The trans isomer, which is most commonly used in biochemical applications, has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈O₃Se |
| Molecular Weight | 183.08 g/mol |
| IUPAC Name | 1-oxo-1λ⁴-selenolane-3,4-diol |
| Stereochemistry | trans-(3S,4S) configuration |
| InChI | InChI=1S/C4H8O3Se/c5-3-1-8(7)2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 |
| SMILES | C1C@HO |
The structure consists of a selenolane ring with the selenium atom oxidized to form a selenoxide (Se=O), and two hydroxyl groups at positions 3 and 4 in a trans configuration .
Physical Properties
DHSox is characterized by its excellent water solubility, which is a critical advantage for biochemical applications. This property is attributed to the presence of two hydroxyl groups in the trans configuration. The compound is stable under normal laboratory conditions but should be protected from strong reducing agents that could reduce the selenoxide moiety .
| Property | Characteristic |
|---|---|
| Appearance | Colorless solid |
| Solubility | Highly water-soluble |
| Stability | Stable at room temperature |
| Redox Properties | Strong but selective oxidant for thiols |
Synthesis and Preparation
The synthesis of trans-3,4-dihydroxyselenolane oxide typically begins with the preparation of trans-3,4-dihydroxyselenolane (DHS), which is subsequently oxidized to form the selenoxide. While the exact synthesis procedure varies, it generally involves the following steps:
Preparation of Precursors
The synthesis often begins with tetrahydroselenophene derivatives. For example, racemic 4-selenothreofuranose derivatives can be synthesized from trans-3,4-dioxygenated tetrahydroselenophenes in high yields (77–99%) . The general approach involves:
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Formation of the selenolane ring structure
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Introduction of the trans-3,4-dihydroxy functionality
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Controlled oxidation of the selenium atom to form the selenoxide
In one reported method, the synthesis starts with (3R,4R/3S,4S)-tetrahydroselenophene-3,4-diyl dibenzoate (6b) or related derivatives .
Mechanism of Action
Disulfide Bond Formation
DHSox functions as a potent oxidant for thiol groups, facilitating the formation of disulfide bonds in proteins. The reaction proceeds through a well-defined mechanism:
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Nucleophilic attack of the thiol group on the selenium atom of DHSox
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Formation of a reactive thioselenurane intermediate with a distorted linear O-Se-S linkage
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Release of the thiol-oxidized product (disulfide) and reduction of DHSox to DHS
Ab initio calculations at the HF/6-31++G(d,p) level in water using the polarizable continuum model have demonstrated that this disulfide formation reaction is highly exothermic .
Kinetic Analysis
Kinetic studies with a recombinant hirudin CX-397 variant at pH 7.0 and 25°C revealed that the rate-determining step in disulfide bond formation is the initial bimolecular reaction between the thiol substrate and DHSox, rather than the subsequent release of the disulfide product . The kinetic analysis showed that:
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The reduced state (R) of the protein is oxidized sequentially to one-SS, two-SS, and three-SS intermediate ensembles within one minute
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The second-order rate constants for SS formation are proportional to the number of thiol groups in the reactant SS intermediates
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This proportionality indicates the stochastic nature of disulfide bond formation
Redox Properties
DHSox participates in one-electron redox processes, as demonstrated by pulse radiolysis studies. When DHS (the reduced form) reacts with - OH radical or Br2- − radical, it forms a dimer radical cation (DHS)2- + that absorbs at 480 nm. This species can undergo secondary electron transfer reactions with various radicals, including superoxide (O2- −), with a bimolecular rate constant of 2.7 ± 0.1 × 10⁹ M⁻¹s⁻¹ at pH 7 .
Applications in Protein Folding Studies
Oxidative Protein Folding
DHSox has proven invaluable in studying oxidative protein folding pathways. Oxidative protein folding involves the formation of disulfide bonds and the regeneration of native structure from fully reduced and unfolded proteins. DHSox facilitates this process with several distinct advantages :
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Rapid and quantitative formation of disulfide bonds in reduced proteins
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Clear characterization of oxidative folding pathways
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Diagnosis of weakly folded structures in reduced polypeptide chains
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Identification of key disulfide intermediates that can be directly oxidized to the native state
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Preparation of disulfide-scrambled misfolded protein species for further study
Case Studies
DHSox has been successfully applied to study the oxidative folding of several model proteins:
Hirudin Variant
In experiments with a recombinant hirudin CX-397 variant, DHSox facilitated the sequential oxidation of the reduced protein to form all three native disulfide bonds within one minute. This rapid oxidation allowed researchers to elucidate the kinetics of disulfide bond formation and characterize the reaction mechanism in detail .
Bovine β-Lactoglobulin
Studies on bovine β-lactoglobulin (BLG), a major whey protein with unique structural characteristics (one free Cys thiol and two disulfide bonds), have employed DHSox to investigate oxidative folding pathways and accompanying disulfide formation/rearrangement that were previously poorly understood .
Advantages over Other Disulfide Reagents
DHSox offers several significant advantages over conventional disulfide reagents such as oxidized dithiothreitol (DTTox) and glutathione (GSSG) :
| Property | DHSox | DTTox/GSSG |
|---|---|---|
| Oxidizing Power | Strong but selective | Weaker, less selective |
| Reaction Rate | Rapid (complete within minutes) | Slower (hours to complete) |
| pH Range | Wide (effective across various pH values) | Narrower optimal range |
| Reaction Specificity | Highly specific for thiols | Less specific |
| Folding Pathway Analysis | Enables clear characterization | Often produces complex mixtures |
These advantages make DHSox particularly useful for:
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Detailed analysis of protein folding intermediates
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Studies requiring rapid and complete oxidation
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Investigations of disulfide bond formation in various pH environments
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Precise characterization of oxidative folding pathways
Derivatives and Related Compounds
Crown-Ether Derivatives
Recent research has focused on developing derivatives of DHSox with enhanced or modifiable properties. One notable example is the synthesis of DHS derivatives with a crown-ether ring fused to the OH groups (DHS-crown-n, where n = 4 to 7) . These derivatives exhibit interesting behaviors:
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They can form complexes with various alkali metal salts
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X-ray structure analysis revealed that the two oxygen atoms of DHS change directions from diaxial to diequatorial upon complexation
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The redox catalytic activity can be controlled through conformational transitions induced by coordination to alkali metal ions
Related Selenide Compounds
Several related selenide compounds share structural similarities with DHSox and exhibit comparable reactivity:
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3,4-Bis(benzyloxy)tetrahydroselenophene (6c): A precursor that can be used in the synthesis of selenoxide derivatives
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3,4-Bis((4-methoxybenzyl)oxy)tetrahydroselenophene (6d): Another structurally related compound with potential applications in redox chemistry
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(3R,4R/3S,4S)-Tetrahydroselenophene-3,4-diyl dibenzoate (6b): A precursor used in selenoxide synthesis
Enzymatic Mimicry and Catalytic Properties
Selenoenzyme-Like Activity
DHSox and its reduced form (DHS) demonstrate selenoenzyme-like redox catalytic activities. The selenide form (DHS) can act as an antioxidant against lipid peroxidation and as a radioprotector through modifications of its hydroxyl groups . This mimics the activity of natural selenoenzymes like glutathione peroxidase, which play crucial roles in cellular redox homeostasis.
Catalytic Redox Cycles
The redox cycle between DHS and DHSox can be utilized in catalytic systems. For example, DHS can be oxidized by hydrogen peroxide to form DHSox, which then oxidizes thiols to disulfides, regenerating DHS in the process. This cycle enables the compound to function as a catalyst in redox reactions, particularly those involving thiol-disulfide interchange .
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